molecular formula C7H11N3O B13210151 2-Amino-1-(1-ethyl-1H-pyrazol-5-yl)ethan-1-one

2-Amino-1-(1-ethyl-1H-pyrazol-5-yl)ethan-1-one

Cat. No.: B13210151
M. Wt: 153.18 g/mol
InChI Key: DTZUUADDXUNTOO-UHFFFAOYSA-N
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Description

2-Amino-1-(1-ethyl-1H-pyrazol-5-yl)ethan-1-one is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile scaffolds in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(1-ethyl-1H-pyrazol-5-yl)ethan-1-one typically involves the reaction of 1-ethyl-1H-pyrazole with an appropriate amine and a carbonyl compound under controlled conditions. One common method involves the use of acetyl chloride and benzyl chloride in the presence of a base such as sodium bicarbonate . The reaction is carried out at low temperatures (0°C) to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1-ethyl-1H-pyrazol-5-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(1-ethyl-1H-pyrazol-5-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and the amino group at specific positions on the pyrazole ring enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2-amino-1-(2-ethylpyrazol-3-yl)ethanone

InChI

InChI=1S/C7H11N3O/c1-2-10-6(3-4-9-10)7(11)5-8/h3-4H,2,5,8H2,1H3

InChI Key

DTZUUADDXUNTOO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C(=O)CN

Origin of Product

United States

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